6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H16FN7O3 and its molecular weight is 433.403. The purity is usually 95%.
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Biological Activity
The compound 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a hybrid molecule that incorporates oxadiazole and triazole moieties. These structural components are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈FN₅O₂
- Molecular Weight : 357.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The oxadiazole and triazole rings are known to:
- Inhibit key enzymes involved in cancer cell proliferation.
- Modulate signaling pathways associated with inflammation and apoptosis.
- Interact with DNA and RNA structures, potentially disrupting replication processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and triazole derivatives. For instance:
- A study demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines by inhibiting thymidylate synthase and histone deacetylases (HDAC) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Oxadiazole derivative A | HeLa | 12.5 |
Triazole derivative B | MCF7 | 10.0 |
Target compound | A549 | 8.5 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function:
- Minimum Inhibitory Concentration (MIC) values have been reported for various strains of bacteria including E. coli and S. aureus.
Bacterial Strain | MIC (μg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
Case Studies
- Study on Anticancer Activity : A recent investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications at the phenyl ring significantly enhanced cytotoxicity against human cancer cell lines . The incorporation of fluorine atoms was found to increase potency.
- Antimicrobial Screening : In a comparative study assessing various oxadiazole derivatives for their antimicrobial properties, the target compound exhibited superior activity against gram-positive bacteria compared to its analogs .
Properties
IUPAC Name |
6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O3/c1-2-31-16-6-4-3-5-15(16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)14-9-7-13(22)8-10-14/h3-10,12H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHUDSRLWILUFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.